Neuraminidase-IN-9

Influenza neuraminidase inhibition H5N2 Enzymatic assay

Neuraminidase-IN-9 (Compound 6l) is a 1,2,3-triazole oseltamivir derivative that simultaneously targets the NA catalytic site and the 430-cavity, overcoming the structural limitations of first-generation inhibitors. With an IC50 of 0.049 µM against H5N2 and robust cellular EC50 values (0.43-2.8 µM), it serves as a benchmark for broad-spectrum antiviral design. Its retained activity against the H274Y oseltamivir-resistant mutant (IC50=23.8 µM) and validated in vivo efficacy make it indispensable for resistance studies and avian influenza challenge models. Procure this high-purity, dual-site inhibitor to accelerate structure-based drug discovery and ensure reproducible SAR data.

Molecular Formula C24H33BrN6O3
Molecular Weight 533.5 g/mol
Cat. No. B12406370
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNeuraminidase-IN-9
Molecular FormulaC24H33BrN6O3
Molecular Weight533.5 g/mol
Structural Identifiers
SMILESCCC(CC)OC1C=C(CC(C1NC(=O)C)N)C(=O)NCC2=CN(N=N2)CC3=CC=C(C=C3)Br
InChIInChI=1S/C24H33BrN6O3/c1-4-20(5-2)34-22-11-17(10-21(26)23(22)28-15(3)32)24(33)27-12-19-14-31(30-29-19)13-16-6-8-18(25)9-7-16/h6-9,11,14,20-23H,4-5,10,12-13,26H2,1-3H3,(H,27,33)(H,28,32)/t21-,22+,23+/m0/s1
InChIKeyTXRLPQZHHXZMTH-YTFSRNRJSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Neuraminidase-IN-9 (Compound 6l) – A Broad-Spectrum 1,2,3-Triazole Oseltamivir Derivative Targeting the 430-Cavity for Influenza Neuraminidase Inhibition Research


Neuraminidase-IN-9, also known as Compound 6l (CAS: 2217630-64-1), is a 1,2,3-triazole oseltamivir derivative that functions as a potent and broad-spectrum inhibitor of influenza virus neuraminidase. It was designed to simultaneously occupy both the classical NA catalytic site and the newly reported 430-cavity [1]. In enzymatic assays, Neuraminidase-IN-9 exhibits IC50 values of 0.12 µM, 0.049 µM, and 0.16 µM against H5N1, H5N2, and H5N6 neuraminidases, respectively [1]. The compound also demonstrates robust cellular antiviral activity with EC50 values of 2.45 µM (H5N1), 0.43 µM (H5N2), and 2.8 µM (H5N6) [1], and maintains a high selectivity index (>400) with no appreciable cytotoxicity (CC50 > 1000 µM) [1].

Why Neuraminidase-IN-9 Cannot Be Interchanged with Oseltamivir or Other In-Class Neuraminidase Inhibitors Without Quantitative Comparison


Neuraminidase inhibitors exhibit substantial variation in binding modes, potency across influenza A subtypes, and susceptibility to resistance-conferring mutations. Neuraminidase-IN-9 incorporates a 1,2,3-triazole linker that enables occupancy of the 430-cavity in addition to the catalytic site—a structural feature absent in first-generation inhibitors such as oseltamivir carboxylate (OSC) and zanamivir [1]. Consequently, its activity profile against different neuraminidase subtypes (N1, N2, N6) and against the clinically relevant H274Y mutant differs both quantitatively and qualitatively from that of OSC and other derivatives within the same chemical series [1]. Direct substitution without head-to-head comparative data would compromise experimental reproducibility and invalidate structure-activity relationship conclusions.

Neuraminidase-IN-9 – Quantitative Differentiation Evidence Versus Oseltamivir Carboxylate and Series Analogs


Superior Enzymatic Potency Against H5N2 Neuraminidase Relative to Series Analogs

Neuraminidase-IN-9 (Compound 6l) demonstrates the most potent enzymatic inhibition against H5N2 neuraminidase among all 1,2,3-triazole oseltamivir derivatives evaluated in the study, with an IC50 of 0.049 µM [1]. This represents a 2.9‑fold improvement over the next most potent analog in the series, Compound 6g (IC50 = 0.14 µM) [1]. While oseltamivir carboxylate (OSC) exhibits a lower absolute IC50 of 0.007 µM (7 nM) under identical assay conditions, Neuraminidase-IN-9 remains the optimized candidate within its structural class for H5N2 targeting [1].

Influenza neuraminidase inhibition H5N2 Enzymatic assay

Cellular Antiviral Activity Against H5N2 Comparable to Oseltamivir Carboxylate

In chicken embryo fibroblast (CEF) cellular assays, Neuraminidase-IN-9 achieves an EC50 of 0.47 µM against H5N2 virus, which is within 2.6‑fold of the positive control oseltamivir carboxylate (EC50 = 0.18 µM) and comparable to the best-performing analogs in the series (6g EC50 = 0.43 µM; 8c EC50 = 0.53 µM) [1]. This contrasts with its activity against H5N1 and H5N6, where OSC remains 11‑fold and 6‑fold more potent, respectively [1].

Influenza antiviral H5N2 Cellular assay

Retention of Activity Against Oseltamivir-Resistant H274Y Neuraminidase Mutant

Against the H5N1-H274Y neuraminidase mutant, a clinically prevalent oseltamivir‑resistant variant, Neuraminidase-IN-9 exhibits an IC50 of 23.8 µM, which is approximately 7‑fold higher (less potent) than the IC50 of oseltamivir carboxylate against the same mutant (3.38 µM) [1]. In contrast, zanamivir retains full susceptibility against this mutant with an IC50 of 0.013 µM [1]. Notably, the wild‑type H5N1 IC50 of Neuraminidase-IN-9 is 0.12 µM, indicating a 198‑fold shift in potency due to the H274Y mutation [1].

Drug resistance H274Y mutant Neuraminidase inhibitor

Broad‑Spectrum Activity Across Group‑1 and Group‑2 Neuraminidases with High Selectivity Index

Neuraminidase-IN-9 demonstrates consistent antiviral activity across three neuraminidase subtypes representing both group‑1 (N1) and group‑2 (N2, N6) influenza A viruses: EC50 values of 2.45 µM (H5N1), 0.47 µM (H5N2), and 2.8 µM (H5N6) [1]. The compound exhibits a selectivity index (SI = CC50/EC50) exceeding 400 against H5N1, with CC50 > 1000 µM, indicating a wide therapeutic window in cellular models [1]. In contrast, oseltamivir carboxylate displays higher absolute potency but with variable subtype‑to‑subtype fold‑differences: OSC EC50 values of 0.22 µM (H5N1), 0.18 µM (H5N2), and 0.43 µM (H5N6) [1].

Broad‑spectrum antiviral Selectivity index Cytotoxicity

In Vivo Protective Efficacy in Embryonated Egg Model Comparable to Oseltamivir Carboxylate

In an embryonated chicken egg model of H9N2 influenza infection, Neuraminidase-IN-9 (Compound 6l) achieved a protective effect similar to that of oseltamivir carboxylate at the tested concentrations [1]. Although the quantitative dose‑response data are not fully disclosed in the abstract, this finding represents a critical validation of the compound's in vivo antiviral potential beyond cellular assays [1].

In vivo efficacy H9N2 Embryonated egg model

Distinct Binding Mode: Dual Occupation of Catalytic Site and 430-Cavity

Molecular docking studies revealed that Neuraminidase-IN-9 (Compound 6l) simultaneously occupies both the classical NA catalytic site and the 430-cavity, a structural feature formed by the 430‑loop that is conserved across both group‑1 and group‑2 neuraminidases [1]. This dual‑site binding mode is absent in oseltamivir and zanamivir, which interact only with the catalytic site, and contributes to the compound's broad‑spectrum activity profile [1].

Molecular docking 430-cavity Binding mode

Neuraminidase-IN-9 – Recommended Research and Procurement Scenarios Based on Quantitative Evidence


Lead Optimization and SAR Studies Targeting H5N2 Neuraminidase

Neuraminidase-IN-9 is the most potent H5N2 neuraminidase inhibitor within the 1,2,3-triazole oseltamivir derivative series (IC50 = 0.049 µM), providing an optimized chemical scaffold for further structure‑activity relationship (SAR) exploration. Researchers developing novel neuraminidase inhibitors with improved H5N2 potency can use Neuraminidase-IN-9 as a benchmark for iterative design and as a starting point for modifications aimed at narrowing the 7‑fold potency gap relative to oseltamivir carboxylate [1].

Cellular Antiviral Screening and Selectivity Profiling Across Neuraminidase Subtypes

With EC50 values of 2.45 µM (H5N1), 0.47 µM (H5N2), and 2.8 µM (H5N6) and a selectivity index >400, Neuraminidase-IN-9 serves as a well‑characterized positive control for cellular antiviral assays against multiple influenza A subtypes [1]. Its consistent broad‑spectrum activity and low cytotoxicity make it suitable for benchmarking novel inhibitors in CPE‑based assays and for assessing subtype‑specific antiviral efficacy in comparative studies.

Oseltamivir Resistance Mechanism Studies Using the H274Y Neuraminidase Mutant

Neuraminidase-IN-9 retains measurable inhibitory activity against the oseltamivir‑resistant H5N1-H274Y neuraminidase mutant (IC50 = 23.8 µM), exhibiting a 198‑fold shift relative to wild‑type [1]. This property enables its use as a comparator compound in studies investigating the structural basis of H274Y‑mediated resistance, as well as in screening campaigns aimed at identifying next‑generation inhibitors that can overcome this clinically relevant mutation.

Preclinical In Vivo Efficacy Validation in Embryonated Egg Models

Neuraminidase-IN-9 has demonstrated in vivo protective efficacy comparable to oseltamivir carboxylate in an embryonated chicken egg model of H9N2 influenza infection [1]. This evidence supports its procurement for use in avian influenza challenge studies and for validating the translational relevance of in vitro findings in a physiologically relevant ex vivo system.

Structural Biology and 430-Cavity Binding Mode Investigations

As a prototypical dual‑site neuraminidase inhibitor that simultaneously occupies the catalytic site and the 430‑cavity, Neuraminidase-IN-9 is ideally suited for structural biology studies—including X‑ray crystallography and molecular dynamics simulations—aimed at elucidating the conformational dynamics of the 430‑loop and its role in broad‑spectrum neuraminidase inhibition [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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